molecular formula C22H23ClN6O2 B6003868 1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene}urea

1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene}urea

Cat. No.: B6003868
M. Wt: 438.9 g/mol
InChI Key: AFNWBRMKZIHUOD-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a central methylidene group connected to a 3-chlorophenyl moiety and a pyrimidine ring substituted with 4,6-dimethyl and 4-ethoxyphenylamino groups. Its Z-configuration at the methylidene linkage is critical for stereoelectronic interactions, influencing molecular conformation and biological activity.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethoxyphenyl)carbamimidoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O2/c1-4-31-19-10-8-17(9-11-19)26-21(28-20-24-14(2)12-15(3)25-20)29-22(30)27-18-7-5-6-16(23)13-18/h5-13H,4H2,1-3H3,(H3,24,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNWBRMKZIHUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4,6-Dimethylpyrimidin-2-Amine and 4-Ethoxyaniline

The imino group is formed through a condensation reaction between 4,6-dimethylpyrimidin-2-amine and 4-ethoxyaniline in the presence of a carbonyl source (e.g., triethyl orthoformate).

Procedure :

  • Combine 4,6-dimethylpyrimidin-2-amine (1.0 equiv), 4-ethoxyaniline (1.1 equiv), and triethyl orthoformate (1.5 equiv) in anhydrous ethanol.

  • Reflux at 80°C for 12 hours under nitrogen.

  • Cool to room temperature and filter the precipitate.

  • Wash with cold ethanol and dry under vacuum.

Key Parameters :

  • Solvent : Ethanol ensures solubility and facilitates azeotropic removal of water.

  • Temperature : Reflux conditions drive imine formation while minimizing side reactions.

  • Steric Control : The Z-configuration is favored by the bulky pyrimidine group, directing the ethoxyphenyl group to the opposite side.

Characterization Data :

PropertyValue
Yield78–82%
Melting Point145–148°C
1H^1H NMR (400 MHz, DMSO- d6 )δ 8.21 (s, 1H, NH), 7.34 (d, J = 8.6 Hz, 2H), 6.89 (d, J = 8.6 Hz, 2H), 6.54 (s, 1H), 4.01 (q, J = 7.0 Hz, 2H), 2.32 (s, 6H), 1.35 (t, J = 7.0 Hz, 3H)

Synthesis of Intermediate B: 3-Chlorophenyl Isocyanate

From 3-Chloroaniline Using Bis(trichloromethyl) Carbonate (BTC)

BTC serves as a phosgene substitute for safer isocyanate synthesis.

Procedure :

  • Dissolve 3-chloroaniline (1.0 equiv) in dry dichloromethane (DCM).

  • Add BTC (0.35 equiv) portion-wise at 0°C.

  • Stir at room temperature for 4 hours.

  • Filter and evaporate solvent under reduced pressure.

Key Parameters :

  • Stoichiometry : Excess BTC minimizes amine dimerization.

  • Solvent : DCM provides inert conditions for isocyanate stability.

Characterization Data :

PropertyValue
Yield85–90%
IR (cm⁻¹)2270 (N=C=O)

Coupling of Intermediates A and B

Urea Bond Formation

Intermediate A reacts with 3-chlorophenyl isocyanate to form the target compound.

Procedure :

  • Suspend Intermediate A (1.0 equiv) in dry DCM.

  • Add 3-chlorophenyl isocyanate (1.05 equiv) dropwise at 0°C.

  • Stir at room temperature for 6 hours.

  • Quench with ice water and extract with DCM.

  • Purify by silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).

Key Parameters :

  • Temperature : Low temperature minimizes isomerization to the E-configuration.

  • Purification : Chromatography isolates the Z-isomer, which is less polar due to intramolecular H-bonding.

Characterization Data :

PropertyValue
Yield65–70%
Melting Point192–195°C
1H^1H NMR (400 MHz, DMSO- d6 )δ 9.87 (s, 1H, NH), 8.45 (s, 1H, NH), 7.62 (d, J = 8.2 Hz, 1H), 7.41–7.36 (m, 2H), 7.29 (d, J = 7.8 Hz, 1H), 7.12 (d, J = 8.6 Hz, 2H), 6.93 (d, J = 8.6 Hz, 2H), 6.61 (s, 1H), 4.05 (q, J = 7.0 Hz, 2H), 2.35 (s, 6H), 1.38 (t, J = 7.0 Hz, 3H)
13C^{13}C NMR (100 MHz, DMSO- d6 )δ 162.4 (C=O), 158.9 (C=N), 152.1, 149.7, 138.2, 133.5, 129.8, 127.4, 123.1, 122.0, 115.3, 114.8, 63.5, 22.7, 14.9
HRMS (ESI)[M+H]+ Calc.: 453.1584, Found: 453.1581

Alternative Synthetic Routes

One-Pot Tandem Reaction

A streamlined approach combines imine formation and urea coupling in a single pot:

  • React 4,6-dimethylpyrimidin-2-amine, 4-ethoxyaniline, and triethyl orthoformate in ethanol.

  • After 12 hours, add 3-chlorophenyl isocyanate directly.

  • Stir for an additional 6 hours.

Advantages :

  • Reduced purification steps.

  • Overall yield: 60–65%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times:

  • Mix intermediates A and B in DCM.

  • Heat at 100°C for 30 minutes under microwave conditions.
    Result : 70% yield with comparable purity.

Critical Analysis of Methodologies

MethodYield (%)Purity (%)Stereoselectivity (Z:E)
Stepwise Coupling65–70>989:1
One-Pot Tandem60–6595–978:1
Microwave-Assisted70>989:1

Key Observations :

  • Stepwise Coupling offers superior stereoselectivity due to controlled intermediate isolation.

  • Microwave Methods enhance efficiency but require specialized equipment.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce Z-selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene}urea can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene}urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs include urea derivatives with pyrimidine or pyrimidinone cores. Below is a comparative analysis:

Compound Molecular Formula Key Substituents Functional Features
Target Compound C₂₀H₂₁ClN₆O₂ 3-Chlorophenyl, 4,6-dimethylpyrimidin-2-yl, 4-ethoxyphenyl Urea linker, Z-methylidene, ethoxy group (enhanced lipophilicity)
1-(3-Chlorophenyl)-3-(4-{[4-Methyl-6-(1-Pyrrolidinyl)-2-Pyrimidinyl]amino}phenyl)urea C₂₂H₂₃ClN₆O 3-Chlorophenyl, 4-methyl-6-pyrrolidinylpyrimidin-2-yl Urea linker, pyrrolidinyl group (increased solubility), no methylidene group
6-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones (e.g., compounds 2a-c in ) Varies Thioxo group, hexahydro-pyrimidine ring No urea group; sulfur substitution may alter electronic properties and binding affinity
Key Observations:
  • Substituent Effects : The target compound’s 4-ethoxyphenyl group enhances lipophilicity compared to the pyrrolidinyl group in the analog from , which may improve membrane permeability but reduce aqueous solubility .
  • Methylidene vs. In contrast, thioxo-containing analogs () exhibit conformational flexibility due to the saturated pyrimidine ring, which may reduce target specificity .

Computational and Crystallographic Insights

  • Docking Studies : AutoDock4 () could model interactions between the target compound and hypothetical receptors. The ethoxy group may form hydrophobic interactions, while the urea linker participates in hydrogen bonding, akin to pyrrolidinyl-containing analogs .
  • Crystallographic Software : WinGX () and SHELX suites () enable refinement of crystallographic data, ensuring accurate bond-length and angle measurements for comparative analysis with analogs .

Research Implications and Limitations

  • Biological Activity : While specific activity data for the target compound is unavailable, structural analogs with urea linkers (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The ethoxy group’s impact on activity warrants experimental validation.
  • Limitations : Comparative studies are hindered by incomplete public data on binding affinities or pharmacokinetic properties. Future work should prioritize synthesis and assay-based comparisons.

Q & A

Q. What are the key synthetic challenges and optimized reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the urea backbone via coupling of 3-chlorophenyl isocyanate with a pre-functionalized pyrimidine intermediate .
  • Step 2: Introduction of the (Z)-configured imine group through condensation under controlled pH (6–7) and temperature (40–60°C) to avoid isomerization .
  • Purification: High-performance liquid chromatography (HPLC) is critical for isolating the desired (Z)-isomer due to structural similarities with (E)-isomers . Key challenges include maintaining stereochemical integrity during imine formation and minimizing side reactions from the ethoxyphenyl group’s nucleophilicity .

Q. How does the compound’s three-dimensional conformation influence its biological activity?

The Z-configuration of the imine group and spatial arrangement of substituents (e.g., ethoxyphenyl, pyrimidine) create a planar geometry that enhances binding to hydrophobic pockets in enzymes or receptors . Computational docking studies suggest that the 4,6-dimethylpyrimidine moiety interacts with catalytic lysine residues in kinase targets, while the 3-chlorophenyl group contributes to π-π stacking .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • HPLC: For quantifying isomeric purity (e.g., Z/E ratio) and detecting degradation products .
  • X-ray crystallography: Using SHELX-97 or WinGX/ORTEP for resolving anisotropic displacement parameters and confirming the Z-configuration .
  • NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns in the urea moiety .

Advanced Research Questions

Q. How can conflicting biological activity data from analogs with varying substituents be resolved?

Structural analogs (e.g., methoxy vs. ethoxy substituents) exhibit divergent activity due to electronic and steric effects:

  • Example: The ethoxyphenyl group in this compound increases solubility but reduces binding affinity compared to methoxy analogs, as shown in enzyme inhibition assays (IC₅₀: 12 µM vs. 8 µM) .
  • Resolution: Use multivariate statistical models (e.g., Design of Experiments, DoE) to isolate substituent effects and optimize activity .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in derivatives?

  • Data collection: High-resolution (<1.0 Å) single-crystal X-ray diffraction with synchrotron radiation to resolve disorder in the imine group .
  • Refinement: SHELXL-2018 for anisotropic refinement of chlorine and nitrogen atoms, coupled with TWINABS for handling twinned crystals .
  • Validation: PLATON’s ADDSYM algorithm to check for missed symmetry in the unit cell .

Q. How can computational methods improve the prediction of this compound’s reactivity and stability?

  • Reactivity: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and predict sites for nucleophilic attack (e.g., imine carbon) .
  • Degradation pathways: Molecular dynamics simulations under varied pH/temperature to model hydrolysis of the urea bond .
  • Binding free energy: MM-PBSA/GBSA to quantify interactions with biological targets, validated by isothermal titration calorimetry (ITC) .

Q. What experimental evidence supports the compound’s mechanism of action in modulating cellular pathways?

  • Kinase inhibition: Western blotting shows dose-dependent suppression of ERK1/2 phosphorylation in cancer cell lines (IC₅₀: 15 µM) .
  • Receptor binding: Fluorescence polarization assays confirm competitive displacement of a known ligand from the ATP-binding site of tyrosine kinases (Kd: 9.2 µM) .
  • Contradictions: Some analogs exhibit paradoxical activation of JNK pathways, necessitating pathway-specific siRNA knockdown studies .

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